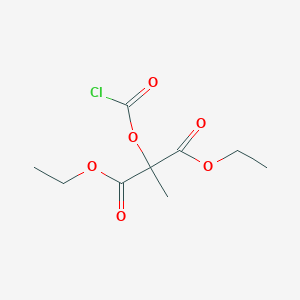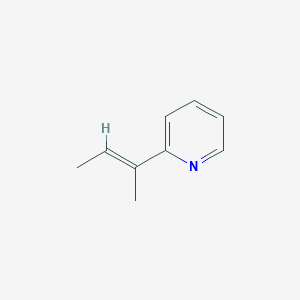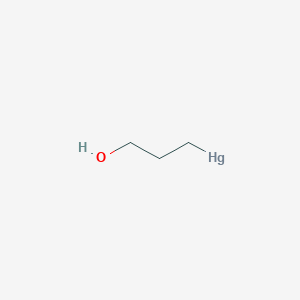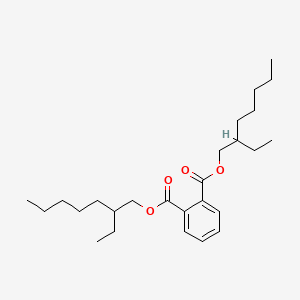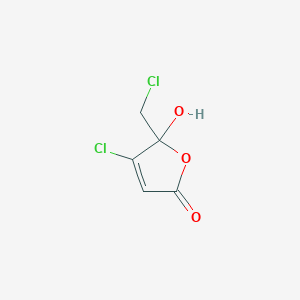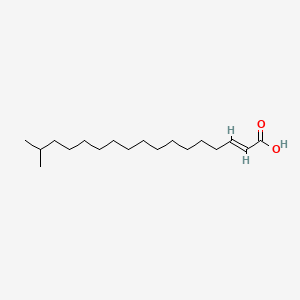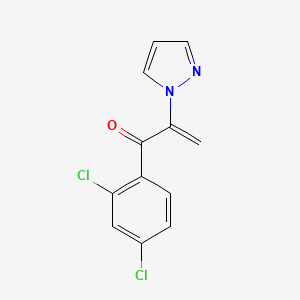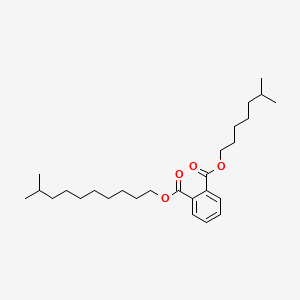![molecular formula C13H10Br2ClNO B12646762 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 6269-26-7](/img/structure/B12646762.png)
2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 32883, also known as Carbamazepine, is a well-known anticonvulsant and analgesic drug. It is primarily used to treat epilepsy and neuropathic pain, including trigeminal neuralgia. Additionally, it has applications in the treatment of bipolar disorder. Carbamazepine was first approved by the FDA in 1965 and has since become a staple in the management of various neurological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamazepine is synthesized through a multi-step process starting from iminostilbene. The key steps involve:
Cyclization: Iminostilbene undergoes cyclization to form the dibenzazepine ring structure.
Amidation: The dibenzazepine is then subjected to amidation to introduce the carboxamide group, resulting in the formation of Carbamazepine.
Industrial Production Methods
Industrial production of Carbamazepine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamazepine undergoes several types of chemical reactions, including:
Oxidation: Carbamazepine can be oxidized to form Carbamazepine-10,11-epoxide, an active metabolite.
Reduction: Reduction reactions can convert Carbamazepine to its reduced forms, although these are less common.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Carbamazepine-10,11-epoxide: Formed through oxidation and retains anticonvulsant properties.
Hydroxy derivatives: Formed through hydroxylation reactions.
Wissenschaftliche Forschungsanwendungen
Carbamazepine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Investigated for its effects on neural cells and its potential neuroprotective properties.
Medicine: Extensively used in clinical trials for epilepsy, bipolar disorder, and neuropathic pain.
Wirkmechanismus
Carbamazepine exerts its effects primarily by inhibiting sodium channel firing, which stabilizes hyperexcited nerve membranes and reduces synaptic transmission. This action helps to control seizure activity and alleviate pain. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxcarbazepine: A derivative of Carbamazepine with similar anticonvulsant properties but fewer side effects.
Lamotrigine: Another anticonvulsant that also inhibits sodium channels but has a different chemical structure.
Phenytoin: An older anticonvulsant with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Carbamazepine is unique due to its dual role as an anticonvulsant and mood stabilizer. Its ability to form an active metabolite, Carbamazepine-10,11-epoxide, also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
6269-26-7 |
|---|---|
Molekularformel |
C13H10Br2ClNO |
Molekulargewicht |
391.48 g/mol |
IUPAC-Name |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrClNO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
TXHYLBIWOLVXOT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



